[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid
Overview
Description
[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure features a brominated coumarin moiety linked to a phenoxyacetic acid group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that the compound exists in an e configuration with respect to the c=n bond . This configuration might influence its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid typically involves the following steps:
Bromination of Coumarin: The starting material, coumarin, undergoes bromination to introduce a bromine atom at the 6-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Phenoxyacetic Acid Derivative: The brominated coumarin is then reacted with phenoxyacetic acid under basic conditions. Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the coumarin ring. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The bromine atom in the coumarin ring can be substituted with various nucleophiles. This includes reactions with amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Chemistry
Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Fluorescent Probes: Due to its coumarin core, it is used in the development of fluorescent probes for detecting metal ions and biomolecules.
Biology
Antimicrobial Agents: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Anticancer Research: It is investigated for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Medicine
Anti-inflammatory Agents: The compound is studied for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Antioxidants: It shows promise as an antioxidant, protecting cells from oxidative stress.
Industry
Dyes and Pigments: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceutical Intermediates: It acts as an intermediate in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: Similar structure but with a methoxy group instead of a bromine atom.
[4-(6-chloro-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
[4-(6-fluoro-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 6-position of the coumarin ring imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Biological Activity: The brominated derivative often exhibits enhanced biological activity compared to its methoxy, chloro, and fluoro counterparts.
Properties
IUPAC Name |
2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO5/c18-12-3-6-15-11(7-12)8-14(17(21)23-15)10-1-4-13(5-2-10)22-9-16(19)20/h1-8H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHQDCWUXOPZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.